molecular formula C22H21FN6O B11545560 6-(4-benzylpiperidin-1-yl)-N-(4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

6-(4-benzylpiperidin-1-yl)-N-(4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

Cat. No.: B11545560
M. Wt: 404.4 g/mol
InChI Key: XOWGLINOCBZWGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-BENZYLPIPERIDIN-1-YL)-N-(4-FLUOROPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a piperidine ring, a fluorophenyl group, and an oxadiazolopyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-BENZYLPIPERIDIN-1-YL)-N-(4-FLUOROPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include hydrazine derivatives, fluorobenzene, and piperidine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(4-BENZYLPIPERIDIN-1-YL)-N-(4-FLUOROPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-(4-BENZYLPIPERIDIN-1-YL)-N-(4-FLUOROPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(4-BENZYLPIPERIDIN-1-YL)-N-(4-FLUOROPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it may act as a mitochondrial uncoupler, disrupting the mitochondrial membrane potential and inducing apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-BENZYLPIPERIDIN-1-YL)-N-(4-FLUOROPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C22H21FN6O

Molecular Weight

404.4 g/mol

IUPAC Name

5-(4-benzylpiperidin-1-yl)-N-(4-fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine

InChI

InChI=1S/C22H21FN6O/c23-17-6-8-18(9-7-17)24-21-22(26-20-19(25-21)27-30-28-20)29-12-10-16(11-13-29)14-15-4-2-1-3-5-15/h1-9,16H,10-14H2,(H,24,25,27)

InChI Key

XOWGLINOCBZWGC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NC4=NON=C4N=C3NC5=CC=C(C=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.